

Ammonium Bromate (CAS Number: 13843-59-9): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium bromate

Cat. No.: B075889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Ammonium bromate** is a highly unstable and explosive compound. The information provided herein is for academic and research purposes only. Extreme caution must be exercised, and all handling should be performed by experienced professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Ammonium bromate (NH_4BrO_3) is an inorganic salt with the CAS number 13843-59-9. It is a powerful oxidizing agent and is known for its extreme instability, posing a significant explosion hazard.^[1] This guide provides a comprehensive overview of the known properties, synthesis, decomposition, and safety protocols associated with **ammonium bromate**, intended for use by professionals in research and development.

Chemical and Physical Properties

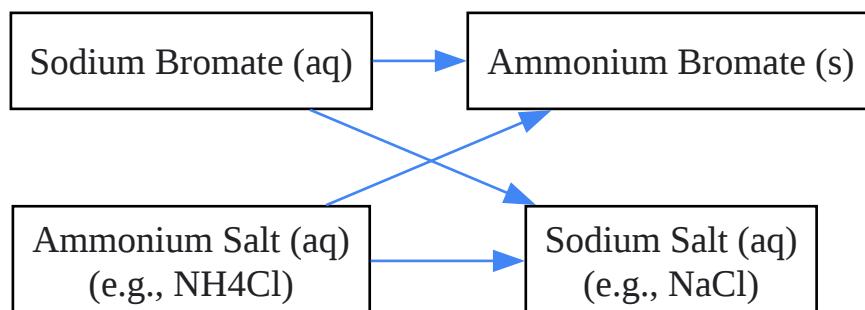
Ammonium bromate is a colorless, crystalline solid.^[2] It is highly soluble in water and poorly soluble in ethanol.^[2] Due to its hazardous nature, extensive physical property data is not widely available. The CRC Handbook of Chemistry and Physics notes its interaction with water as explosive or violently decomposing.^[3] Many databases list placeholder values for properties like density, and often, data for the much more stable ammonium bromide (CAS 12124-97-9) is incorrectly associated with **ammonium bromate**. Therefore, quantitative physical data should be treated with extreme caution.

Table 1: Physical and Chemical Properties of **Ammonium Bromate**

Property	Value	Source(s)
CAS Number	13843-59-9	[2] [4] [5]
Molecular Formula	NH_4BrO_3	[2] [4]
Molar Mass	145.94 g/mol	[2]
Appearance	Colorless crystalline solid	[2]
Solubility in Water	Highly soluble (decomposes)	[1] [2]
Solubility in Ethanol	Poorly soluble	[2]
Density	Data not reliably available	[3] [5]

Stability and Hazards

Ammonium bromate is a notoriously unstable compound. It is sensitive to shock, friction, and heat.[\[1\]](#) It undergoes slow decomposition at temperatures as low as -5 °C and can explode at 54 °C.[\[2\]](#) Upon storage, especially in a desiccator with a drying agent like calcium chloride, it can change color to yellow and then reddish-brown, indicating decomposition.[\[2\]](#)

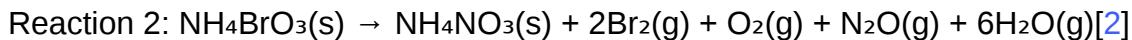
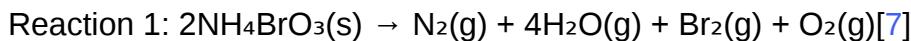

Table 2: Hazard Information for **Ammonium Bromate**

Hazard	Description	Source(s)
GHS Pictograms	explosive, exclamation mark	[2]
Hazard Statements	Unstable, explosive oxidizing material. Severe explosion hazard.	[1] [6]
Decomposition	Slowly decomposes at -5 °C.	[2]
Explosion Temperature	54 °C	[2]
Incompatibilities	Information not widely available, but as a powerful oxidizing agent, it is expected to be incompatible with reducing agents, organic materials, and combustible materials.	

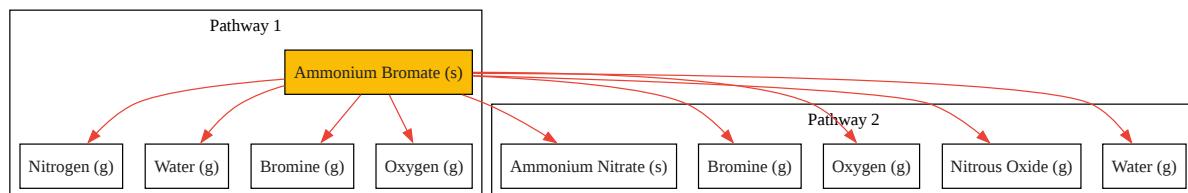
Synthesis and Decomposition

Synthesis Pathway

Ammonium bromate can be synthesized through a salt metathesis reaction. The most commonly cited method involves the reaction of sodium bromate with an ammonium salt in an aqueous solution.

[Click to download full resolution via product page](#)


Caption: Synthesis of **Ammonium Bromate** via Salt Metathesis.

Decomposition Pathways

The thermal decomposition of **ammonium bromate** is highly exothermic and can be explosive. Two primary decomposition reactions have been reported:

The decomposition produces a mixture of gases, including nitrogen, water vapor, bromine, and oxygen. The presence of bromine gas would be indicated by its characteristic reddish-brown color.

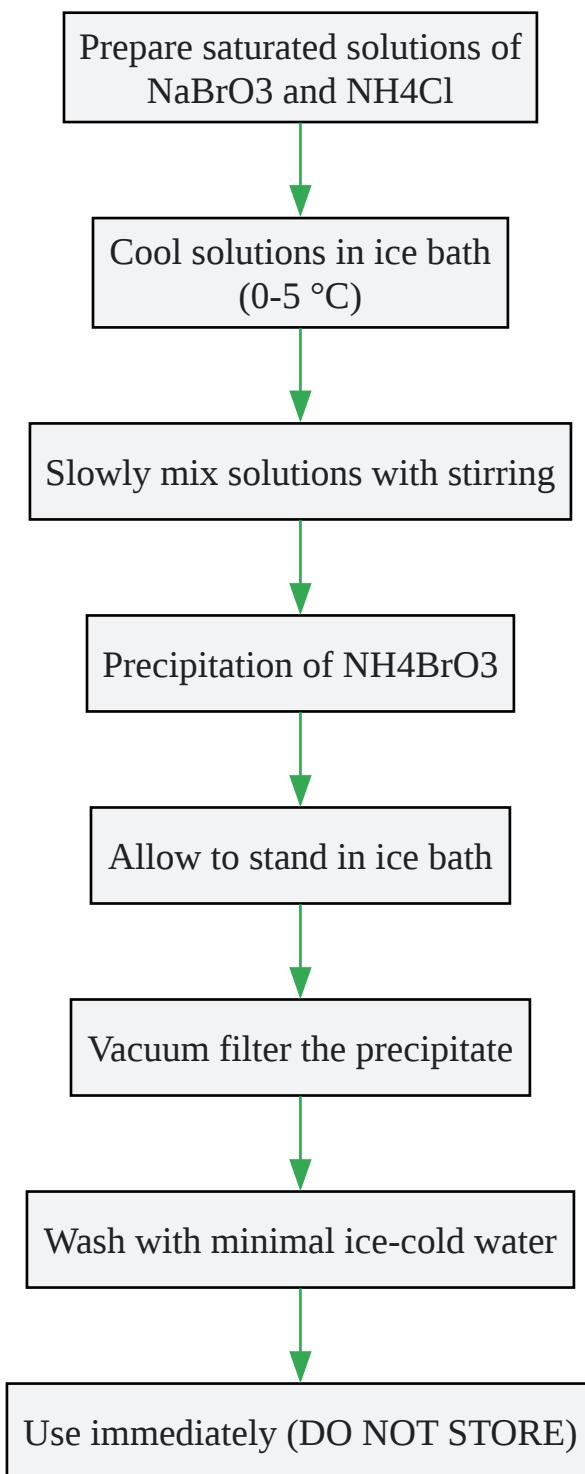
[Click to download full resolution via product page](#)

Caption: Reported Decomposition Pathways of **Ammonium Bromate**.

Experimental Protocols

Extreme caution is advised when attempting any synthesis or handling of **ammonium bromate** due to its explosive nature. These protocols are intended for informational purposes and should only be attempted by qualified professionals with appropriate safety infrastructure.

Small-Scale Laboratory Synthesis


This protocol is adapted from literature descriptions for educational and small-scale research purposes and should not be scaled up without extensive safety review.

Materials:

- Sodium bromate (NaBrO_3)
- Ammonium chloride (NH_4Cl)
- Distilled water
- Ice bath
- Beakers
- Stirring rod
- Filtration apparatus (Büchner funnel, filter paper)

Procedure:

- Prepare a saturated solution of sodium bromate in warm distilled water.
- Prepare a saturated solution of ammonium chloride in distilled water.
- Cool both solutions in an ice bath to approximately 0-5 °C.
- Slowly and with constant stirring, add the cold ammonium chloride solution to the cold sodium bromate solution.
- **Ammonium bromate** will precipitate out of the solution as its solubility is lower at cold temperatures.
- Allow the mixture to stand in the ice bath for at least 30 minutes to maximize precipitation.
- Quickly filter the precipitate using a Büchner funnel under vacuum.
- Wash the crystals with a minimal amount of ice-cold distilled water.
- Do not dry the crystals completely. The presence of some moisture can reduce sensitivity to shock and friction. The material should be used immediately. Do not store **ammonium bromate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Small-Scale Synthesis of **Ammonium Bromate**.

Safe Handling Protocols

Due to the extreme hazard, specific handling protocols for **ammonium bromate** are not well-documented in standard literature. The following are general best practices for handling highly explosive and unstable materials and should be considered the minimum requirement.

- Work in a designated and properly equipped hazardous materials laboratory. This includes a fume hood with a blast shield.
- Always wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a face shield, flame-retardant lab coat, and heavy-duty gloves.
- Work with the smallest possible quantities.
- Avoid any friction, grinding, or impact. Use non-metallic spatulas and avoid scraping the material.
- Maintain low temperatures. All manipulations should be carried out in a cold environment, such as in an ice bath.
- Ensure all equipment is clean and free of contaminants, especially reducing agents and organic materials.
- Have a clear and practiced emergency plan. This includes knowledge of the location and use of fire extinguishers, safety showers, and eyewash stations.
- All waste should be neutralized immediately and disposed of according to institutional and regulatory guidelines for explosive materials. Do not allow waste to accumulate.

Conclusion

Ammonium bromate is a highly energetic and unstable compound that presents a significant explosion risk. Its synthesis and handling should only be undertaken by experienced professionals in a controlled environment with stringent safety protocols in place. The lack of comprehensive, reliable physical data in the public domain underscores its hazardous nature. Further research on this compound would require specialized equipment and facilities for handling explosive materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium Bromide | BrH4N | CID 25514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ammonium bromate - Wikipedia [en.wikipedia.org]
- 3. dl.icdst.org [dl.icdst.org]
- 4. guidechem.com [guidechem.com]
- 5. Cas 13843-59-9,ammonium bromate | lookchem [lookchem.com]
- 6. ammonium bromate | 13843-59-9 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- To cite this document: BenchChem. [Ammonium Bromate (CAS Number: 13843-59-9): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075889#ammonium-bromate-cas-number-13843-59-9-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com